Methyl 2-bromo-4-fluoro-5-methylbenzoate
Overview
Description
“Methyl 2-bromo-4-fluoro-5-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in various chemical reactions and has a molecular weight of 247.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Enzymatic Reactivity and Inhibition
A study investigated the reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. This research demonstrated how halogenated analogs could act as substrates or inhibitors for enzymatic reactions, depending on the halogen's leaving group potential. The bromo analogue showed potent competitive inhibition, highlighting the influence of halogen substituents on enzyme interaction (L. Reynolds et al., 1988).
Synthesis of Halogenated Aromatic Compounds
Another study focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene. This process involved bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high yield and purity. This research could provide insights into methodologies applicable for synthesizing structurally related compounds, such as Methyl 2-bromo-4-fluoro-5-methylbenzoate (Chen Bing-he, 2008).
Halogenated Aromatic Metabolites Detection
Research on detecting aromatic metabolites from m-Cresol in a methanogenic consortium used fluorinated compounds to elucidate a degradation pathway involving demethylation reactions. This study's approach to using fluorinated analogs to trace metabolic pathways could be relevant for understanding the environmental fate or metabolic processing of this compound (K. Londry & P. Fedorak, 1993).
Novel Synthesis Approaches
A novel synthesis of 4H-1,4-Benzoxazines utilized methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, showcasing innovative approaches to creating complex heterocyclic structures from halogenated benzoates. Such synthetic strategies could be applicable to the development of new compounds or intermediates from this compound (Noriaki Kudo et al., 1996).
Thermodynamics and Structure-Property Relationships
Studies on halogenbenzoic acids have explored the thermodynamics of sublimation, fusion, vaporization, and solubility, revealing how halogen substituents affect these properties. Such research can inform the physical and chemical properties of this compound, aiding in its application in material science or environmental assessment (K. Zherikova et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQTLTXHHHAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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